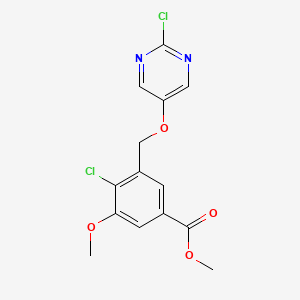
Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoicacid,4-chloro-3-[[(2-chloro-5-pyrimidinyl)oxy]methyl]-5-methoxy-,methylester is a complex organic compound with a unique structure that includes both benzoic acid and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-chloro-3-[[(2-chloro-5-pyrimidinyl)oxy]methyl]-5-methoxy-,methylester typically involves multiple steps. One common method includes the reaction of 4-chloro-3-hydroxy-5-methoxybenzoic acid with 2-chloro-5-pyrimidinol in the presence of a suitable base to form the desired ester. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoicacid,4-chloro-3-[[(2-chloro-5-pyrimidinyl)oxy]methyl]-5-methoxy-,methylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoicacid,4-chloro-3-[[(2-chloro-5-pyrimidinyl)oxy]methyl]-5-methoxy-,methylester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Benzoicacid,4-chloro-3-[[(2-chloro-5-pyrimidinyl)oxy]methyl]-5-methoxy-,methylester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-chloro-, methyl ester: Similar structure but lacks the pyrimidine moiety.
2-Chlorobenzoic acid, methyl ester: Another related compound with a different substitution pattern.
Uniqueness
What sets Benzoicacid,4-chloro-3-[[(2-chloro-5-pyrimidinyl)oxy]methyl]-5-methoxy-,methylester apart is its unique combination of benzoic acid and pyrimidine structures, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C14H12Cl2N2O4 |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
methyl 4-chloro-3-[(2-chloropyrimidin-5-yl)oxymethyl]-5-methoxybenzoate |
InChI |
InChI=1S/C14H12Cl2N2O4/c1-20-11-4-8(13(19)21-2)3-9(12(11)15)7-22-10-5-17-14(16)18-6-10/h3-6H,7H2,1-2H3 |
InChI Key |
SKWLNDOHNUMSHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)COC2=CN=C(N=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















